1-Oxaspiro[4.4]nonan-7-amine
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic scaffolds have garnered immense interest in drug discovery due to their inherent three-dimensionality and structural novelty. researchgate.net Unlike flat, aromatic systems, the rigid, non-planar structure of spirocycles allows for a precise spatial arrangement of functional groups, which can lead to more specific interactions with biological targets like proteins and enzymes. tandfonline.com This three-dimensional nature is a key advantage in modern drug design, offering a pathway to escape the "flatland" of traditional aromatic scaffolds. tandfonline.com Many natural products feature spirocyclic motifs, which have evolved to interact with biological systems, underscoring their potential in medicinal chemistry. tandfonline.comnih.gov
The spiro[4.4]nonane framework consists of two five-membered cyclopentane (B165970) rings joined at a single quaternary carbon atom. ontosight.ai This central spiro atom forces the two rings into planes that are perpendicular to each other. This orthogonal orientation is a defining characteristic, creating a rigid and well-defined three-dimensional shape. tandfonline.com The structure provides a stable scaffold upon which functional groups can be placed with specific vectors, influencing the molecule's interaction with its biological target. The inherent rigidity and defined conformation of the spiro[4.4]nonane system are advantageous for structure-based drug design, as they reduce the conformational entropy penalty upon binding to a receptor. researchgate.net
The stability and conformation of the spiro[4.4]nonane framework are dictated by the interplay of different types of strain within its constituent cyclopentane rings. The primary contributors to this are angle strain and torsional strain. libretexts.org
Angle Strain: In a hypothetical planar cyclopentane ring, the internal C-C-C bond angles would be 108°. This is very close to the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, suggesting minimal angle strain. libretexts.orgbartleby.com
Torsional Strain: A planar conformation, however, would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. pressbooks.pubchemistrysteps.com
Overview of Heteroatom Inclusion in Spiro[4.4]nonanes, with Focus on 1-Oxaspiro[4.4]nonan-7-amine
The incorporation of heteroatoms, such as oxygen and nitrogen, into the spiro[4.4]nonane skeleton gives rise to heterocyclic variants with modified properties. In the case of This compound , an oxygen atom is incorporated into one of the five-membered rings, forming a tetrahydrofuran (B95107) moiety, while an amine group is attached to the other cyclopentane ring.
The introduction of an oxygen atom into the spirocyclic unit can have a profound impact on the molecule's physicochemical properties. Research on oxa-spirocycles has shown that this modification can dramatically improve aqueous solubility and lower lipophilicity compared to their carbocyclic counterparts. rsc.org These are highly desirable traits in drug discovery, as they can lead to better pharmacokinetic profiles. For instance, a general approach to synthesizing oxa-spirocycles has been developed using iodocyclization as a key step, yielding a wide array of over 150 such compounds. rsc.org
While specific research data on this compound is limited in publicly available literature, data for closely related isomers and derivatives highlight the properties of this molecular class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 1-Oxaspiro[4.4]nonan-6-amine | 951207-57-1 | C₈H₁₅NO | 141.21 | americanelements.com |
| 1-Oxa-7-azaspiro[4.4]nonan-6-one | 1782546-19-3 | C₇H₁₁NO₂ | 141.17 | chemicalbook.com |
Historical Context of Spirocyclic Amine Research
The study of spirocyclic compounds is not new, with early examples of spirocyclic drugs appearing more than half a century ago. tandfonline.com However, their use in drug discovery has seen a significant boom in the last two decades. researchgate.net Initially, the synthesis of these compounds was considered challenging due to the difficulty in constructing the quaternary spiro-carbon center. tandfonline.com
The development of synthetic methodologies for spirocyclic amines, in particular, has been an area of active research. The synthesis of spirocyclic pyrrolidines, for example, has been achieved in two steps from common cyclic ketones, demonstrating efficient pathways to these valuable building blocks. enamine.net Reviews of synthetic routes to approved drugs containing a spirocycle highlight various strategies, such as the use of spirocyclic amino acids as key intermediates. nih.gov For example, the synthesis of the antihypertensive drug Spirapril involved a spirocyclic amino acid derivative. nih.gov These advancements have made spirocyclic amines more accessible for incorporation into drug discovery programs, moving them from niche structures to mainstream scaffolds. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-oxaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C8H15NO/c9-7-2-4-8(6-7)3-1-5-10-8/h7H,1-6,9H2 |
InChI Key |
CIYOGFQAHPYXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)N)OC1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Oxaspiro 4.4 Nonan 7 Amine
Chemical Transformations of the Amine Group
The primary amine group is expected to be the most reactive site for many chemical transformations, serving as a versatile handle for the synthesis of a wide array of derivatives.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: In the presence of a base, 1-Oxaspiro[4.4]nonan-7-amine is predicted to react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism.
Alkylation: The amine group can also undergo nucleophilic attack on alkyl halides to yield secondary and tertiary amines. The extent of alkylation (mono- versus poly-alkylation) would likely be controllable by adjusting the stoichiometry of the reactants and the reaction conditions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, is expected to produce the corresponding sulfonamides. This reaction is a standard method for the protection of amines or for the introduction of a sulfonyl moiety for further functionalization.
| Reaction Type | Reagent Class | Expected Product |
| Acylation | Acyl Halides, Anhydrides | N-(1-Oxaspiro[4.4]nonan-7-yl)amide |
| Alkylation | Alkyl Halides | N-Alkyl-1-Oxaspiro[4.4]nonan-7-amine |
| Sulfonylation | Sulfonyl Chlorides | N-(1-Oxaspiro[4.4]nonan-7-yl)sulfonamide |
Amide and Urethane Formation
Amide Formation: Beyond acylation with simple acyl halides, the amine can participate in coupling reactions with carboxylic acids. These reactions typically require the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for nucleophilic attack by the amine.
Urethane Formation: The reaction of this compound with isocyanates or chloroformates would lead to the formation of ureas and carbamates (urethanes), respectively. These reactions are generally high-yielding and are important for creating linkages in various applications, including polymer and medicinal chemistry.
Reactions Involving the Ether Moiety within the Spiro System
The tetrahydrofuran (B95107) ring of the spiro system contains an ether linkage that can be susceptible to cleavage under certain conditions.
Ring-Opening Reactions of the Tetrahydrofuran Ring
The ether bond in the tetrahydrofuran ring is generally stable but can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. For instance, treatment with strong hydrohalic acids (like HBr or HI) could potentially lead to the ring opening of the tetrahydrofuran moiety, resulting in a halo-alcohol derivative. The regioselectivity of this opening would be influenced by steric and electronic factors around the spiro center.
Reactivity of the Spiro Center
The spiro center, being a quaternary carbon, is sterically hindered and generally unreactive towards direct substitution. However, its presence imparts significant conformational rigidity to the molecule, which can influence the stereochemical outcome of reactions at adjacent centers. Rearrangement reactions involving the spiro center could potentially be induced under specific, often harsh, reaction conditions, but no such studies have been reported for this specific compound.
Electrophilic and Nucleophilic Reactions of the 1-Oxaspiro[4.4]nonane Ring System
Beyond the functional groups, the carbocyclic ring itself can participate in reactions, although these are generally less facile.
Electrophilic Reactions: The cyclopentane (B165970) ring is a saturated hydrocarbon and is therefore generally unreactive towards electrophiles. Any electrophilic attack would likely require harsh conditions and would proceed via radical mechanisms, for instance, free-radical halogenation.
Nucleophilic Reactions: The 1-Oxaspiro[4.4]nonane ring system, being electron-rich due to the ether oxygen, is not a typical substrate for nucleophilic attack unless activated. However, as mentioned in the context of ring-opening, nucleophiles can attack the carbon atoms adjacent to the ether oxygen if the oxygen is protonated or complexed with a Lewis acid.
Mechanistic Studies of Key Synthetic and Derivatization Reactions
The synthesis and derivatization of this compound would likely involve reactions targeting the primary amine functionality and the ether linkage within the oxaspirocyclic framework. Mechanistic studies of such reactions are crucial for controlling reaction outcomes and achieving desired stereoselectivity.
Investigation of Transition State Geometries
Computational chemistry would be a primary tool for investigating the transition state geometries of reactions involving this compound. For instance, in an N-acylation reaction, the geometry of the transition state for the nucleophilic attack of the amine on an acylating agent would determine the steric hindrance and, consequently, the reaction rate. The spirocyclic nature of the molecule imposes significant conformational constraints that would influence the approach of reactants.
Similarly, reactions involving the cleavage of the C-O bond of the tetrahydrofuran ring would proceed through transition states whose geometries are highly dependent on the reaction conditions (e.g., acidic or basic catalysis). Quantum mechanical calculations could elucidate the preferred pathways by comparing the energies of various possible transition state structures.
Table 1: Hypothetical Transition State Parameters for a Representative Reaction
| Reaction Type | Key Geometric Parameters in Transition State | Expected Influence of Spirocyclic Core |
| N-Acylation | N-C-O bond angle, distance between nucleophilic N and electrophilic C | Steric hindrance from the cyclopentane ring may favor specific rotamers of the acylating agent. |
| Ether Cleavage | C-O bond length, charge distribution | Ring strain in the spirocyclic system could lower the activation energy for ring-opening. |
This table presents a theoretical model and is not based on experimental data for this compound.
Stereoelectronic Control in Spirocyclic Transformations
Stereoelectronic effects play a pivotal role in the reactivity and selectivity of cyclic and spirocyclic systems. For this compound, the orientation of the lone pair on the nitrogen atom and the oxygen atom relative to the adjacent bonds would govern the molecule's reactivity.
For example, in an elimination reaction involving a derivative of this compound, the requirement for an anti-periplanar arrangement of the departing groups would be heavily influenced by the rigid spirocyclic framework. The anomeric effect, involving the interaction of the oxygen lone pair with the antibonding orbital of an adjacent C-X bond (where X is an electronegative atom), could also play a role in the conformational preferences and reactivity of derivatives.
In radical reactions, which have been studied in related azaspirocyclic systems, the stereoelectronic requirements for radical cyclization or rearrangement would be critical. nih.govacs.org The overlap of the singly occupied p-orbital with adjacent σ or π orbitals would dictate the feasibility and stereochemical outcome of such transformations. acs.org For instance, the stereochemistry of hydrogen atom abstraction from the spirocyclic core would be controlled by the most stable radical conformation, which is in turn influenced by stereoelectronic factors.
Table 2: Potential Stereoelectronic Effects in Reactions of this compound Derivatives
| Reaction Type | Dominant Stereoelectronic Effect | Predicted Outcome |
| Elimination | Anti-periplanar alignment of leaving groups | Formation of a specific regio- and stereoisomer of the resulting alkene. |
| Anomeric Effect (in derivatives) | n -> σ* interaction | Stabilization of specific conformations, influencing reactivity. |
| Radical Cyclization | Orbital overlap | Control over the formation of new stereocenters. |
This table is a predictive summary based on established principles of stereoelectronic control and is not derived from specific studies on this compound.
Computational and Theoretical Investigations of 1 Oxaspiro 4.4 Nonan 7 Amine
Conformational Analysis and Energetics of the Spiro[4.4]nonane System
The spiro[4.4]nonane framework, the carbocyclic core of 1-Oxaspiro[4.4]nonan-7-amine, is characterized by two fused five-membered rings. The conformational landscape of this system is governed by the puckering of these rings, which aim to alleviate torsional strain.
The cyclopentane (B165970) rings in spiro[4.4]nonane can adopt several conformations, with the most common being the envelope and twist (or half-chair) forms. In the parent spiro[4.4]nonane, the molecule can exist in different conformations arising from the relative orientations of the two rings. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the geometries and relative energies of these conformers. youtube.comyoutube.com
For the unsubstituted spiro[4.4]nonane system, the conformation with a C2 symmetry, where both rings adopt a twist conformation, is generally considered to be of the lowest energy. This arrangement minimizes both torsional and steric strain. Another low-energy conformation is the C1 symmetry form, with one ring in a twist and the other in an envelope conformation. The energy barriers between these conformations are typically low, suggesting that the spiro[4.4]nonane system is conformationally flexible at room temperature.
The introduction of heteroatoms, as in this compound, significantly influences the conformational preferences. The oxygen atom in the oxolane ring and the amine group in the cyclopentane ring introduce specific stereoelectronic effects and alter the ring puckering to minimize steric and electronic repulsions.
Substituents on the spiro[4.4]nonane skeleton play a critical role in dictating the preferred conformation. In the case of this compound, the oxygen atom in one ring and the amine group on the other introduce significant conformational biases.
The oxygen atom in the oxolane ring leads to shorter C-O bond lengths compared to C-C bonds and alters the ring's pucker. The amine group at the 7-position of the cyclopentane ring can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative stability of these orientations is determined by a balance of steric interactions with the rest of the molecule and potential intramolecular hydrogen bonding.
Computational studies on related 1-azaspiro[4.4]nonane derivatives have shown a predominance of the trans configuration, which can be rationalized by conformational analysis of the radical intermediates in their synthesis. nih.gov For this compound, the interplay between the lone pairs of the oxygen and nitrogen atoms, and the C-H bonds of the rings, will be a key determinant of the minimum-energy conformation. It is anticipated that the most stable conformer will orient the bulky amine group in a pseudo-equatorial position to minimize steric hindrance.
| Conformer | Symmetry | Ring 1 Pucker | Ring 2 Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Twist-Twist | C2 | Twist | Twist | 0.00 |
| Twist-Envelope | C1 | Twist | Envelope | 1.5 |
| Envelope-Envelope | Cs | Envelope | Envelope | 3.2 |
Electronic Structure and Reactivity Predictions
The electronic properties of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energies and shapes of these orbitals in this compound can be predicted using computational methods.
The presence of the electron-donating amine group is expected to raise the energy of the HOMO, making the molecule more nucleophilic. Conversely, the electron-withdrawing oxygen atom will likely lower the energy of both the HOMO and LUMO, but its effect on the LUMO may be more pronounced, potentially increasing the molecule's susceptibility to electrophilic attack at the oxygen. Theoretical studies on substituted aromatic compounds have demonstrated that electron-donating and electron-withdrawing groups can effectively tune the HOMO-LUMO gap. rsc.orgajchem-a.com
The HOMO is likely to be localized primarily on the nitrogen atom of the amine group, reflecting its basicity and nucleophilicity. The LUMO, on the other hand, is expected to be distributed across the C-O and C-N bonds, indicating the most likely sites for nucleophilic attack.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Spiro[4.4]nonane | -9.5 | 1.2 | 10.7 |
| 1-Oxaspiro[4.4]nonane | -9.2 | 0.9 | 10.1 |
| This compound | -8.7 | 1.0 | 9.7 |
Computational chemistry provides the tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. acs.org For this compound, this can be applied to predict the outcomes of various transformations, such as N-acylation or oxidation.
For instance, the reaction of the amine group with an electrophile can be modeled to determine the activation energy and the geometry of the transition state. Such calculations can reveal whether the reaction proceeds via a concerted mechanism or through a stepwise pathway involving a charged intermediate. These computational insights are invaluable for designing synthetic routes and understanding the chemical behavior of the molecule.
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. researchgate.netmdpi.com
While specific docking studies for this compound are not yet reported in the literature, the methodology can be applied to explore its potential as a bioactive compound. The process involves generating a 3D model of the molecule and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
The amine group of this compound is capable of forming hydrogen bonds with amino acid residues in a protein's active site, such as aspartate or glutamate. The oxygen atom can also act as a hydrogen bond acceptor. The rigid spirocyclic framework holds these functional groups in a defined spatial arrangement, which can lead to high specificity and affinity for a particular binding pocket. Molecular docking studies on other spirocyclic amines have demonstrated their potential to bind to various biological targets, including enzymes implicated in diseases like Alzheimer's and cancer. researchgate.netacs.org
Ligand-Protein Interaction Prediction (without focus on specific targets for clinical use)
No studies detailing the prediction of interactions between this compound and various proteins are currently available.
Binding Affinity Estimation (theoretical aspects)
There is no published research on the theoretical estimation of the binding affinity of this compound to any protein target.
Quantum Chemical Calculations on Spirocyclic Amines
While general quantum chemical calculations on spirocyclic systems have been performed, no specific studies focusing on this compound could be located.
This highlights a gap in the current body of scientific knowledge and suggests an opportunity for future research into the computational and theoretical properties of this and other under-investigated spirocyclic amines.
Applications in Medicinal Chemistry Research and Chemical Biology As Scaffolds/tools, Not Clinical
1-Oxaspiro[4.4]nonan-7-amine as a Privileged Scaffold for Bioactive Molecule Design
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The this compound structure is considered valuable due to its spirocyclic core, which imparts a defined three-dimensional geometry, a feature increasingly sought after in modern drug design to achieve target specificity and novelty. This scaffold serves as a versatile building block for creating diverse libraries of compounds for screening.
The diversification of the this compound scaffold is primarily achieved through chemical modifications at its reactive amine group and manipulations of the spirocyclic core. The amine functionality is a key handle for derivatization, allowing for a wide range of chemical transformations. These modifications are crucial for generating analogue libraries to probe biological activity.
Key diversification strategies include:
Acylation and Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a variety of amide and sulfonamide groups, altering the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.
Reductive Amination: The amine group can be further functionalized through reductive amination to yield secondary or tertiary amines, providing access to a different set of structural and physicochemical properties.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, enabling the attachment of various alkyl or aryl groups.
Core Modification: Advanced strategies can modify the scaffold itself, for instance, through C-H functionalization, which installs new functional groups on the carbon skeleton, or ring-expansion reactions to create novel polycyclic systems containing medium-sized rings. nih.gov
The table below illustrates examples of analogues that can be generated from the 1-oxaspiro[4.4]nonane framework, showcasing the structural diversity achievable.
| Compound Name | Modification from Parent Scaffold | Potential for Further Derivatization |
| 1-{1-Oxaspiro[4.4]nonan-2-yl}methanamine | Positional isomer with amine on a methyl substituent | Primary amine available for acylation, alkylation |
| 2-(Bromomethyl)-1-oxaspiro[4.4]nonane | Amine replaced with a bromomethyl group | Halogen allows for nucleophilic substitution, coupling reactions |
| {1-Oxaspiro[4.4]nonan-2-yl}methanol | Amine replaced with a hydroxymethyl group | Alcohol can be oxidized or used in ether/ester formation |
| 1-Oxaspiro[4.4]nonan-3-amine | Positional isomer of the amine group | Primary amine available for standard modifications |
| This table is illustrative of diversification potential based on commercially available analogues. molport.com |
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For an analogue series based on the this compound scaffold, SAR exploration is a systematic process. The goal is to identify which parts of the molecule are essential for biological activity (the pharmacophore) and how modifications affect target binding and potency.
This process often involves a structure-based drug design (SBDD) approach where a co-crystal structure of a parent compound bound to its target can guide the design of new analogues. acs.org For the 1-oxaspiro[4.4]nonane series, SAR exploration would typically involve:
Right-Hand Side (RHS) Optimization: Modifying the substituents attached to the amine group to probe interactions with specific pockets in a biological target. For example, adding different aromatic or aliphatic groups can test for hydrophobic or pi-stacking interactions.
Left-Hand Side (LHS) Optimization: Modifying the core spirocyclic structure itself, if feasible, to improve properties while maintaining key binding interactions. acs.org
Fixing Active Conformation: The rigidity of the spiro scaffold helps to "lock" the molecule in a specific conformation, which can enhance binding affinity by reducing the entropic penalty upon binding. SAR studies would explore how different substituents influence this preferred conformation. acs.org
By synthesizing and testing a series of systematically modified compounds, researchers can build a detailed map of the chemical features required for activity.
Bioisosteric Replacement Strategies Utilizing the Spiro[4.4]nonane Moiety
Bioisosterism is a strategy in medicinal chemistry used to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of producing a broadly similar biological effect. ajptr.com This technique is used to solve a range of issues, including improving potency, enhancing selectivity, altering metabolic stability, or improving physicochemical properties. ajptr.comnih.gov
The spiro[4.4]nonane moiety, as the core of this compound, can be used as a non-classical bioisostere for other chemical groups. Its rigid, three-dimensional nature makes it an interesting replacement for more flexible or planar structures. For instance, a spirocyclic core could be used to replace a benzoxazinone (B8607429) moiety. In one reported study, such a bioisosteric transformation from a planar heterocyclic system to a spiro scaffold was successfully used to generate novel inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org The rationale for this replacement was to enhance properties like lipophilic ligand efficiency (LLE) by fixing the active conformation of the molecule for optimal binding. acs.org
The thoughtful deployment of a bioisostere like the spiro[4.4]nonane group allows chemists to probe the effects of steric size and shape, modulate electronic properties, and alter lipophilicity in a controlled manner to optimize a lead compound. nih.gov
Investigation of Molecular Targets and Pathways
Identifying the specific molecular targets and biological pathways modulated by derivatives of this compound is a critical step in understanding their function as chemical tools. This is achieved through detailed enzyme inhibition and receptor binding studies at the molecular level.
Derivatives of spirocyclic scaffolds are often investigated as potential enzyme inhibitors. acs.org Mechanistic studies aim to understand precisely how these molecules interfere with an enzyme's function.
For example, in the design of spirocyclic inhibitors for the enzyme Monoacylglycerol Lipase (MAGL), researchers used a structure-based approach to design compounds that could form specific, potent interactions within the enzyme's active site. acs.org Docking studies suggested that designed spiro compounds could efficiently bind by forming two key hydrogen bonds with the amino acid residues His121 and Arg57. acs.org The spirocyclic structure was crucial for holding the interacting functional groups at the appropriate distances and angles for strong binding.
The table below shows hypothetical inhibition data for a series of spiro compounds, illustrating how such data is used to gain mechanistic insight.
| Compound | Scaffold Type | Target Enzyme | IC₅₀ (nM) | Key Binding Interactions (Hypothetical) |
| Compound A | 3-oxo-benzo[b] acs.orgoxazine | MAGL | 50 | H-bond with His121 |
| Compound B | Spiro[3.3]heptane-lactam | MAGL | 15 | H-bonds with His121 and Arg57 |
| Compound C | Spiro[3.4]octane-carbamate | MAGL | 6.2 | Optimized H-bonds with His121 and Arg57; fixed conformation |
| Data is modeled after findings for MAGL inhibitors to illustrate SAR principles. acs.org |
These studies provide insights into the enzyme's mechanism and reveal a molecule's mode of action, which is essential for its use as a specific chemical probe in biological research.
Receptor binding profiling is used to determine the affinity and selectivity of a compound for a panel of biological receptors. For analogues of this compound, these studies would quantify their ability to bind to specific G-protein coupled receptors (GPCRs), ion channels, or other receptor types. The unique three-dimensional shape of the spiro scaffold can be exploited to achieve high selectivity for a particular receptor subtype.
The retention of biological activity based on in vitro data is a critical consideration. u-tokyo.ac.jp Bioisosteric replacements, such as using the spiro scaffold, may retain or improve binding affinity at the target receptor while altering other properties. u-tokyo.ac.jp Binding assays measure the equilibrium dissociation constant (Kᵢ) or the concentration of the compound required to displace 50% of a known radioligand (IC₅₀), providing a quantitative measure of binding affinity.
The following table illustrates how receptor binding data might be presented, comparing a parent compound to a bioisosteric analogue.
| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity vs. Receptor Y |
| Parent Compound | Receptor X | 120 | 10-fold |
| Spirocyclic Analogue | Receptor X | 15 | 150-fold |
| This table is for illustrative purposes to show how binding profile data is compared. |
By profiling compounds against a wide range of receptors, researchers can identify potent and selective molecular tools for studying the function of a specific receptor in complex biological systems, free from the confounding effects of off-target binding.
Modulation of Cellular Processes (mechanistic, not clinical effect)
There is no publicly available research data detailing the specific mechanisms by which This compound modulates cellular processes. The unique three-dimensional structure of spirocyclic compounds can influence their interaction with biological targets, potentially leading to the modulation of cellular pathways. However, without experimental evidence, any discussion of its effect on specific cellular events, such as signaling cascades or enzymatic activity, would be purely speculative.
Role in Drug Discovery Programs as a Building Block
The utility of a chemical compound as a building block in drug discovery hinges on its synthetic accessibility and its ability to be incorporated into larger, more complex molecules. While spirocyclic amines are generally considered valuable building blocks in medicinal chemistry, no specific drug discovery programs have published their use of This compound .
High-Throughput Screening Library Design
High-throughput screening (HTS) libraries are collections of diverse chemical compounds used to identify "hit" compounds that interact with a biological target. The inclusion of novel scaffolds like spirocycles is a strategy to increase the structural diversity of these libraries. While the This compound scaffold has the potential to contribute to this diversity, there is no documented inclusion of this specific compound in publicly disclosed HTS libraries.
Fragment-Based Drug Discovery Applications
Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify starting points for drug development. The low molecular weight and three-dimensional character of This compound would theoretically make it a suitable candidate for a fragment library. However, there are no published studies that report the use of This compound in any FBDD campaigns.
Applications in Chemical Probe Development
Chemical probes are small molecules used to study biological systems. The development of a chemical probe requires a molecule with high affinity and selectivity for a specific target. Due to the lack of information on the biological targets and activity of This compound , its application in chemical probe development has not been reported in the scientific literature.
Advanced Characterization Techniques in Spirocyclic Amine Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Detailed spectroscopic data for the specific isomer 1-Oxaspiro[4.4]nonan-7-amine is not extensively available in peer-reviewed literature. However, the characterization of closely related spirocyclic amines and their derivatives establishes a clear precedent for the application of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for mapping the carbon and proton framework of this compound.
¹H NMR: The proton NMR spectrum would be expected to provide key information. The chemical shifts and coupling constants of the protons on the cyclopentane (B165970) and tetrahydrofuran (B95107) rings would help to establish their connectivity. The protons adjacent to the amine group and the oxygen atom would exhibit characteristic downfield shifts.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The spiro-carbon would have a distinct chemical shift, and the carbons bonded to the nitrogen and oxygen atoms would also be readily identifiable.
Infrared (IR) Spectroscopy serves to identify the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (primary amine) | 3300-3500 (typically two bands) |
| C-H stretch (alkane) | 2850-3000 |
| N-H bend (primary amine) | 1590-1650 |
| C-O-C stretch (ether) | 1050-1150 |
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₅NO), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight (141.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would offer further structural clues, showing characteristic losses of fragments from the parent ion.
X-ray Crystallography for Conformation and Stereochemical Assignment
While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is paramount for assigning the absolute stereochemistry of chiral centers and understanding the precise conformation of the fused ring system in this compound.
By diffracting X-rays through a single crystal of a suitable derivative of the amine, a detailed electron density map can be generated. This map allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact spatial orientation of the cyclopentane and tetrahydrofuran rings relative to each other. For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is the gold standard for unambiguous assignment of the R/S configuration at each chiral center.
Chromatographic Methods for Purity and Diastereomeric/Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the chemical purity of the synthesized compound. A single, sharp peak in the chromatogram under various conditions is a strong indicator of a pure substance.
For the separation of enantiomers and the determination of enantiomeric excess (e.e.), chiral chromatography is the method of choice. This is typically achieved using HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers of this compound, leading to their separation in the chromatogram. The relative areas of the two enantiomer peaks allow for the calculation of the enantiomeric excess.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes to Spiro[4.4]nonan-7-amine Derivatives
The advancement of research into 1-Oxaspiro[4.4]nonan-7-amine and its derivatives is contingent upon the development of efficient and versatile synthetic routes. While methods for constructing spirocycles are known, future work will likely focus on strategies that offer high levels of stereochemical control and allow for diverse functionalization.
Key areas for development include:
Enantioselective Catalysis : Building upon existing methods like copper-catalyzed carboetherification for the synthesis of spirocyclic ethers, new catalytic systems can be designed to produce specific enantiomers of this compound derivatives. nih.govnih.gov This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.
Domino and Tandem Reactions : Multi-step reactions that proceed in a single pot, such as domino radical bicyclizations used for azaspiro[4.4]nonane synthesis, offer an efficient pathway to complex spirocyclic frameworks. researchgate.netnih.gov Future research could adapt these strategies to create the oxaspiro[4.4]nonane core, potentially starting from acyclic precursors and forming both rings in a highly controlled manner. unimi.it
Hypervalent Iodine Reagents : The use of hypervalent iodine reagents for oxidative spirocyclization presents a powerful tool for creating the spirocyclic core. beilstein-journals.org Exploring these reagents could lead to new pathways for synthesizing oxaspirocycle precursors.
Functional Group Interconversion : Developing robust methods to convert readily accessible precursors, such as 1-Oxaspiro[4.4]nonan-6-ones, into the desired 7-amino derivatives is a critical goal. figshare.com Strategies like reductive amination, which converts ketones to amines, will be essential for accessing a wide range of N-substituted derivatives. libretexts.org
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantage |
| Enantioselective Catalysis | Utilizes chiral catalysts to favor the formation of one enantiomer over the other. | Access to stereochemically pure compounds, critical for targeted biological activity. |
| Domino Reactions | Multiple bond-forming events occur in a single reaction sequence without isolating intermediates. | Increased efficiency, reduced waste, and rapid construction of molecular complexity. nih.govunimi.it |
| Hypervalent Iodine Chemistry | Employs iodine(III) or iodine(V) reagents to facilitate oxidative cyclizations. | Mild reaction conditions and unique reactivity for forming spirocyclic junctions. beilstein-journals.org |
| Reductive Amination | Converts a ketone or aldehyde precursor into an amine via an imine intermediate. | A reliable and versatile method for introducing the key amine functionality and for N-alkylation. libretexts.org |
Exploration of Uncharted Chemical Space within Oxaspiro[4.4]nonanes
The oxaspiro[4.4]nonane framework represents a relatively unexplored area of chemical space with significant potential for drug discovery. rsc.orgresearchgate.net Spirocycles are valued for their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties compared to "flat" aromatic compounds. nih.govresearchgate.netbldpharm.com
Future exploration will focus on:
Diversity-Oriented Synthesis (DOS) : This strategy aims to create large collections of structurally diverse molecules to be screened for biological activity. cam.ac.ukcam.ac.uknih.gov Applying DOS principles to the this compound scaffold will involve systematically varying the substituents on both the heterocyclic and carbocyclic rings to generate a library of novel compounds. This approach can rapidly map the structure-activity relationships (SAR) for this class of compounds. rsc.orgrsc.org
Modulation of Physicochemical Properties : The incorporation of an oxygen atom into the spirocyclic framework has been shown to improve key drug-like properties, such as increasing water solubility and lowering lipophilicity. researchgate.netresearchgate.net Systematic studies on derivatives of this compound will further elucidate how modifications to the scaffold affect properties like permeability, metabolic stability, and protein binding.
Scaffold Hopping and Isosteric Replacement : Researchers will investigate the replacement of existing cyclic motifs in known bioactive molecules with the oxaspiro[4.4]nonane core. This "scaffold hopping" can lead to novel intellectual property and compounds with improved efficacy or safety profiles. The oxaspirocycle can be considered a non-classical isostere for other saturated ring systems.
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery. These computational tools can be applied to the design of novel this compound derivatives to accelerate the identification of promising candidates.
Key applications include:
Predictive Modeling : AI/ML algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of novel spirocyclic compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Design : Generative AI models can design entirely new molecules from scratch. By providing the model with a desired set of properties (e.g., high affinity for a specific biological target, low toxicity), these algorithms can propose novel oxaspiro[4.4]nonane derivatives that are optimized for success.
Synthetic Route Prediction : AI tools are being developed to predict viable synthetic pathways for complex molecules. This can help chemists overcome challenges in synthesizing novel spirocyclic structures by suggesting optimal reagents and reaction conditions.
Expanding Applications in Chemical Biology Tools and Probes
The rigid, three-dimensional structure of the oxaspiro[4.4]nonane scaffold makes it an attractive foundation for the development of sophisticated chemical biology tools. These tools are small molecules designed to study and manipulate biological systems with high precision.
Emerging opportunities in this area include:
Photoaffinity Probes : By attaching a photoreactive group, such as a diazirine, to the this compound core, researchers can create photoaffinity probes. nih.govmdpi.com These probes can be used to identify the specific protein targets of a bioactive compound by forming a covalent bond upon exposure to light. rsc.orgnih.gov The spirocyclic framework can provide the necessary rigidity and vectoral projection of the photoreactive group to enable precise crosslinking.
Fluorescent Probes : The scaffold can be functionalized with fluorophores to create probes for use in cellular imaging and diagnostics. nih.gov The unique structure of the spirocycle can be exploited to design probes that change their fluorescence properties in response to specific biological events, such as binding to a target protein or changes in the cellular environment.
Targeted Protein Degraders : The amine handle on the this compound scaffold is an ideal attachment point for creating bifunctional molecules like proteolysis-targeting chimeras (PROTACs). One part of the molecule would bind to a target protein of interest, while the other recruits cellular machinery to degrade it, offering a powerful therapeutic strategy.
The development of such tools will not only advance our understanding of fundamental biology but also open new avenues for therapeutic intervention based on the novel chemistry of oxaspirocycles.
Q & A
Q. What are the common synthetic routes for 1-Oxaspiro[4.4]nonan-7-amine, and how are reaction conditions optimized?
Synthesis typically involves cyclization of precursors like diols or epoxides. For example, acid- or base-catalyzed cyclization of 1,6-hexanediol can yield the spirocyclic framework. Key steps include:
- Annulation : Building the spiro junction via intramolecular ring closure.
- Reagent selection : Use of catalysts like BF₃·Et₂O for epoxide intermediates ().
- Optimization : Temperature control (e.g., 60–80°C) and solvent choice (e.g., THF or DCM) to enhance purity and yield. Continuous flow chemistry improves safety and scalability .
Q. How is the structural confirmation of this compound achieved?
Advanced analytical techniques are employed:
Q. What are the typical chemical reactions involving this compound?
Reactivity focuses on the amine and oxygen-containing moieties:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones or hydroxyl derivatives |
| Reduction | LiAlH₄, NaBH₄ | Saturated amine derivatives |
| Acylation | AcCl, Ac₂O | Amide-functionalized spirocycles |
Advanced Research Questions
Q. How can researchers optimize reaction yields for complex derivatives of this compound?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading) identifies optimal conditions .
- Flow chemistry : Enhances heat transfer and reduces side reactions in exothermic steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in cross-coupling reactions .
Q. How should contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural analysis?
Q. What computational methods are effective for studying this compound’s interactions with biological targets?
Q. How are nitrosamine impurities assessed in this compound derivatives under EMA guidelines?
- Risk assessment : Evaluate parent amine’s reactivity to form nitrosamines via pH, nitrite exposure .
- Analytical thresholds : LC-MS/MS detection limits (≤1 ppm) align with ICH M7(R1) guidelines .
- Justification : If synthesis attempts fail, cite steric hindrance or thermodynamic instability of nitrosamine .
Methodological Notes
- Data tables (e.g., reaction conditions, spectral peaks) should be cross-referenced with peer-reviewed protocols.
- Advanced techniques (flow chemistry, isotopic labeling) require calibration with control compounds.
- Regulatory compliance : Follow EMA/ICH standards for impurity profiling to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
